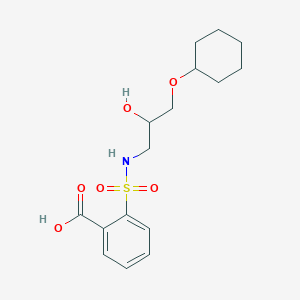
2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid, commonly referred to as CHPBS, is a compound that has been studied extensively in the scientific research community for its potential applications in laboratory experiments and for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A novel compound similar to 2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid, namely 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid (3-CH2Cl), was introduced as an alternative to acetylsalicylic acid due to its potential anti-inflammatory and analgesic activities. This compound has shown promising COX-2 specificity, low toxicity, and beneficial effects such as analgesic, anti-inflammatory, and antiplatelet activities, making it a candidate for new drug development (Tjahjono et al., 2022).
Stability and Degradation
- Nitisinone, a compound related by its structural features to the target compound, was studied for its stability and degradation pathways using liquid chromatography coupled with mass spectrometry (LC-MS/MS). The study highlighted the stability of nitisinone under varying conditions and identified its major degradation products, contributing to a better understanding of its properties and potential risks and benefits in medical applications (Barchańska et al., 2019).
Biological Activity
- Research on natural carboxylic acids, including benzoic acid derivatives, has shown that structural differences significantly influence their antioxidant, antimicrobial, and cytotoxic activities. For instance, rosmarinic acid exhibited the highest antioxidant activity among the studied compounds. These findings suggest that modifying the structure of carboxylic acids can enhance their biological efficacy (Godlewska-Żyłkiewicz et al., 2020).
Applications in Food and Feed
- Benzoic acid, a compound closely related to the target chemical, has been extensively used in foods and feeds as a preservative due to its antibacterial and antifungal properties. Studies have shown that it can improve gut functions, including digestion, absorption, and barrier properties, by regulating enzyme activity, redox status, immunity, and microbiota (Mao et al., 2019).
Propiedades
IUPAC Name |
2-[(3-cyclohexyloxy-2-hydroxypropyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c18-12(11-23-13-6-2-1-3-7-13)10-17-24(21,22)15-9-5-4-8-14(15)16(19)20/h4-5,8-9,12-13,17-18H,1-3,6-7,10-11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXHXVMBCCVMMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(CNS(=O)(=O)C2=CC=CC=C2C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

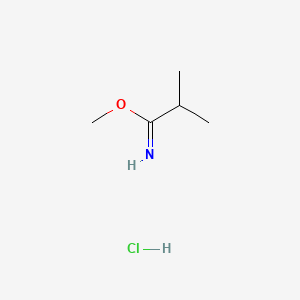
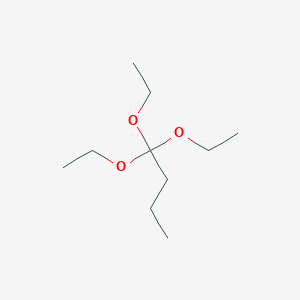
![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)
![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)
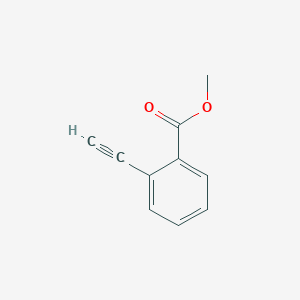
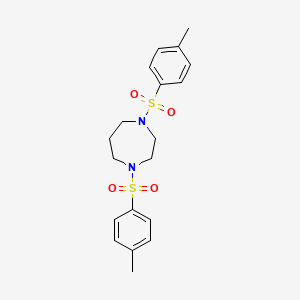
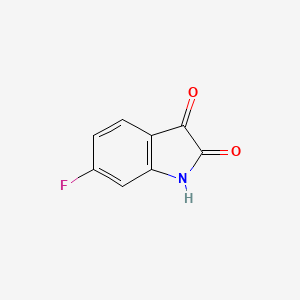
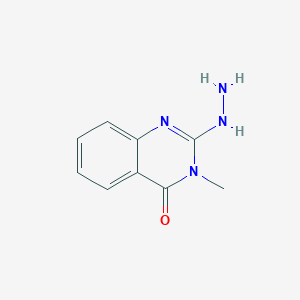
![1,3,8-Triazaspiro[4.5]decan-2-one](/img/structure/B1297181.png)
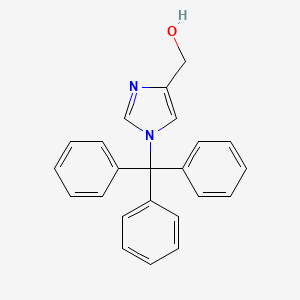
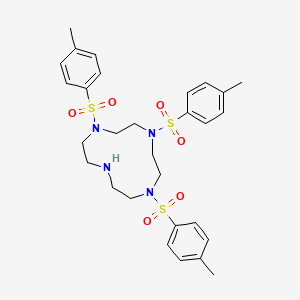
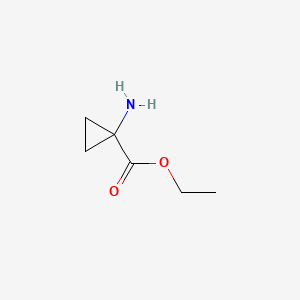
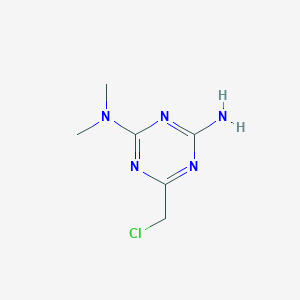
![6-[(E)-(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B1297198.png)